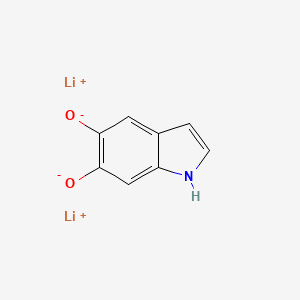
Lithium 1H-indole-5,6-bis(olate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 1H-indole-5,6-bis(olate) is a compound that belongs to the indole family, which is known for its diverse biological and chemical properties Indoles are heterocyclic compounds that play a significant role in various fields, including organic chemistry, medicinal chemistry, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lithium 1H-indole-5,6-bis(olate) typically involves the lithiation of indole derivatives. One common method is the reaction of indole with lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The lithiation process introduces lithium atoms at specific positions on the indole ring, resulting in the formation of Lithium 1H-indole-5,6-bis(olate).
Industrial Production Methods: Industrial production of Lithium 1H-indole-5,6-bis(olate) may involve large-scale lithiation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The final product is purified using techniques like recrystallization or chromatography to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium 1H-indole-5,6-bis(olate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced indole derivatives.
Substitution: The lithiation of indole allows for subsequent substitution reactions with electrophiles, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products:
Applications De Recherche Scientifique
Lithium 1H-indole-5,6-bis(olate) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules. Its reactivity and versatility make it valuable in the development of new synthetic methodologies.
Biology: Indole derivatives, including Lithium 1H-indole-5,6-bis(olate), have been studied for their biological activities. They exhibit potential as antimicrobial, anticancer, and anti-inflammatory agents.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development. Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: Lithium 1H-indole-5,6-bis(olate) is used in the development of advanced materials, including organic semiconductors and battery components. Its properties contribute to the performance and stability of these materials.
Mécanisme D'action
The mechanism of action of Lithium 1H-indole-5,6-bis(olate) involves its interaction with specific molecular targets and pathways. The compound’s lithium atoms play a crucial role in its reactivity and binding affinity. In biological systems, Lithium 1H-indole-5,6-bis(olate) may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Lithium 1H-indole-2,3-dione: Another lithium-indole complex with distinct properties and applications.
Lithium 1H-indole-3-carboxylate:
Comparison: Lithium 1H-indole-5,6-bis(olate) stands out due to its unique substitution pattern on the indole ring. This structural difference influences its reactivity, stability, and potential applications. Compared to other lithium-indole complexes, Lithium 1H-indole-5,6-bis(olate) may offer advantages in specific synthetic and industrial processes, making it a valuable compound for further exploration.
Propriétés
Formule moléculaire |
C8H5Li2NO2 |
|---|---|
Poids moléculaire |
161.1 g/mol |
Nom IUPAC |
dilithium;1H-indole-5,6-diolate |
InChI |
InChI=1S/C8H7NO2.2Li/c10-7-3-5-1-2-9-6(5)4-8(7)11;;/h1-4,9-11H;;/q;2*+1/p-2 |
Clé InChI |
WCMNJDWWPAFHDN-UHFFFAOYSA-L |
SMILES canonique |
[Li+].[Li+].C1=CNC2=CC(=C(C=C21)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


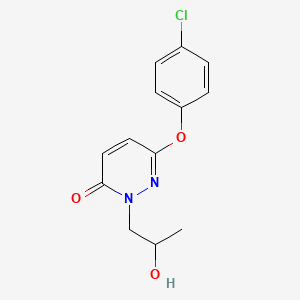
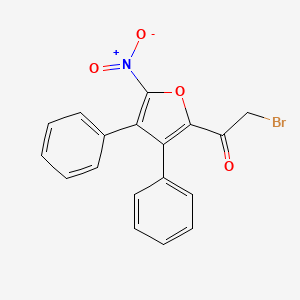

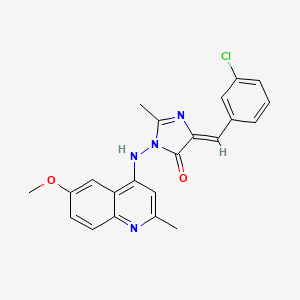
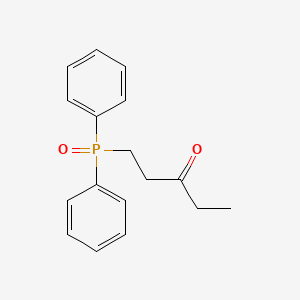
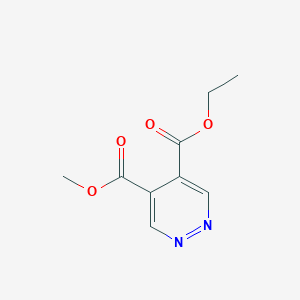


![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)
